3-Aminobutanoic acid

Beschreibung

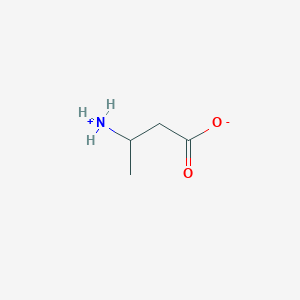

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEBBZSWEGYTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040975 | |

| Record name | beta-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 25 °C | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

541-48-0, 2835-82-7 | |

| Record name | β-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-Aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-3-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4282SA5CTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193.0 °C | |

| Record name | 3-Aminobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of 3-Aminobutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanoic acid, also known as β-aminobutyric acid (BABA), is a non-proteinogenic β-amino acid with significant interest in various scientific fields.[1][2][3] It plays a crucial role as a metabolite and has garnered attention for its ability to induce disease resistance in plants, making it a valuable tool in agricultural research.[1] In the pharmaceutical industry, chiral forms of this compound serve as important building blocks in the synthesis of various active pharmaceutical ingredients. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key biological signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its application in research and drug development.

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | [1][4][5][6] |

| Molecular Weight | 103.12 g/mol | [2][5][6] |

| Melting Point | 189-193 °C (decomposes) | [2][4][5][7] |

| Boiling Point (Predicted) | 223.6 ± 23.0 °C | [4] |

| pKa (Acidic) | 3.67 - 4.22 | [4][8][9] |

| pKa (Basic) | 10.14 - 10.53 | [8][9][10] |

| Water Solubility | 1000 mg/mL (at 25 °C) | [2] |

| logP (Predicted) | -2.8 to -3.1 | [2][8][9] |

| Appearance | White crystalline powder or chunks | [5][11] |

| CAS Number | 541-48-0 (for racemic mixture) | [2][5][6][9] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization. The following sections detail the methodologies for measuring key parameters of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa values) of this compound, corresponding to its carboxylic acid and amino groups, can be determined by potentiometric titration.

Principle: This method involves titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH change. The pKa values are determined from the resulting titration curve, where the pH at the half-equivalence points corresponds to the pKa of the respective ionizable group.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound (e.g., 0.1 M) in deionized water.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of NaOH added to generate a titration curve. The pKa values are the pH values at the midpoints of the buffering regions (half-equivalence points).

Measurement of Water Solubility

The solubility of this compound in water can be determined using the equilibrium solubility method.

Principle: This method involves creating a saturated solution of the compound and then measuring its concentration.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully extract a sample of the supernatant and filter it to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant. This can be done using various analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or by gravimetric analysis after evaporating the solvent.

Determination of logP by HPLC

The partition coefficient (logP) is a measure of a compound's lipophilicity. For highly polar compounds like this compound, a direct shake-flask method can be challenging. A common alternative is to use reverse-phase high-performance liquid chromatography (RP-HPLC) to estimate the logP value.

Principle: The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By calibrating the system with compounds of known logP values, the logP of the test compound can be estimated.

Procedure:

-

System Setup: Use an RP-HPLC system with a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase (e.g., a mixture of methanol (B129727) and water).

-

Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of this compound.

-

Data Collection: Record the retention time for each standard.

-

Sample Analysis: Inject a solution of this compound and record its retention time under the same chromatographic conditions.

-

Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values. Use the retention time of this compound to calculate its k' and then determine its logP from the calibration curve.

Biological Activity and Signaling Pathway

This compound, often referred to as BABA in plant biology, is a well-documented inducer of plant disease resistance. It primes the plant's immune system for a more robust and rapid response to pathogen attack.

BABA-Induced Disease Resistance Signaling Pathway

The diagram below illustrates a simplified model of the signaling pathway activated by BABA in plants, leading to enhanced disease resistance. BABA treatment can trigger a state of readiness in the plant, a process known as priming. This priming effect involves the potentiation of defense responses that are dependent on salicylic (B10762653) acid (SA) and abscisic acid (ABA), depending on the challenging pathogen.

Caption: Simplified signaling pathway of BABA-induced disease resistance in plants.

Experimental Workflow: Synthesis of (R)-3-Aminobutanoic Acid

The enantiomerically pure forms of this compound are valuable chiral building blocks. The following diagram outlines a general chemoenzymatic workflow for the synthesis of (S)-3-aminobutanoic acid. A similar strategy can be adapted for the (R)-enantiomer.

Caption: Chemoenzymatic synthesis workflow for (S)-3-aminobutanoic acid.

This guide provides a foundational understanding of the physicochemical properties and biological relevance of this compound, offering valuable information for researchers and professionals in drug development and related scientific disciplines.

References

- 1. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Beta-Aminobutyric Acid | C4H9NO2 | CID 10932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. β-Aminobutyric Acid-Induced Protection of Arabidopsis against the Necrotrophic Fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. β-Aminobutyric acid (BABA)-induced resistance in Arabidopsis thaliana: link with iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]

Beta-Aminobutyric Acid: A Technical Guide to its Discovery, History, and Mechanism of Action

Introduction

Beta-aminobutyric acid (BABA) is a non-protein amino acid that has garnered significant attention in the field of plant pathology for its ability to induce broad-spectrum disease resistance in a wide range of plant species. This phenomenon, known as BABA-induced resistance (BABA-IR), is based on the principle of "priming," where the plant's defense mechanisms are pre-conditioned for a more rapid and robust response upon subsequent pathogen attack. This technical guide provides an in-depth overview of the discovery and history of BABA, its mechanism of action, and the key experimental protocols used in its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of plant science, agriculture, and crop protection.

Discovery and History

The journey of beta-aminobutyric acid (BABA) from a simple chemical compound to a key molecule in plant defense research is a fascinating one. While the initial synthesis of various aminobutyric acid isomers occurred earlier, the specific discovery of the biological effects of the β-isomer and its subsequent history in plant science has been a gradual process of elucidation.

The significant interest in BABA within the plant science community began in the late 20th century. A pivotal moment in the history of BABA was the discovery of its ability to protect tomato plants against the late blight pathogen, Phytophthora infestans. This discovery was a catalyst for a new wave of research into chemically induced resistance in plants. Subsequent studies revealed that BABA's protective effects were not due to direct antimicrobial activity but rather its ability to enhance the plant's own defense mechanisms.

A major breakthrough in understanding how BABA works came with the identification of a specific receptor in Arabidopsis thaliana. Researchers identified an aspartyl-tRNA synthetase, IBI1 (Impaired BABA-Induced Immunity 1), as the target for BABA. This discovery provided a molecular basis for BABA's mode of action and opened up new avenues for research into the signaling pathways it triggers. It was found that the R-enantiomer of BABA is the biologically active form that binds to IBI1.

Further research has focused on dissecting the downstream signaling events following BABA perception. These studies have implicated various plant hormones, such as salicylic (B10762653) acid (SA) and abscisic acid (ABA), as well as the production of reactive oxygen species (ROS) and the reinforcement of the cell wall through callose deposition and lignification. The role of BABA in priming plants for enhanced defense has become a central theme, with numerous studies demonstrating its efficacy against a broad spectrum of pathogens, including fungi, oomycetes, bacteria, and nematodes.

Mechanism of Action: Priming and Signaling Pathways

The primary mechanism by which BABA confers disease resistance is through the process of "priming." Priming is a physiological state in which a plant is pre-conditioned to respond more quickly and strongly to biotic or abiotic stress. BABA treatment itself does not activate the full suite of plant defenses, which would be metabolically costly. Instead, it sensitizes the plant to mount a more effective defense response when a pathogen is detected.

The signaling pathway for BABA-IR begins with the perception of BABA by its receptor, IBI1. The binding of the active R-enantiomer of BABA to IBI1 initiates a cascade of downstream events that lead to the primed state. While the complete signaling network is still under investigation, several key components have been identified.

A simplified representation of the BABA signaling pathway is depicted below:

The Endogenous Sentinel: A Technical Guide to 3-Aminobutanoic Acid in Plant Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanoic acid, also known as beta-aminobutyric acid (BABA), is a non-proteinogenic amino acid that has garnered significant attention for its role in enhancing plant resilience against a wide array of biotic and abiotic stresses. Initially considered a xenobiotic, it is now established that BABA is a naturally occurring metabolite in plants, with its endogenous levels dynamically regulated in response to environmental cues.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, its biosynthesis, perception, and the intricate signaling networks it orchestrates to prime the plant's defense system. The guide is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this multifaceted signaling molecule.

Natural Occurrence and Endogenous Levels of this compound

This compound is ubiquitously present in the plant kingdom, albeit typically at low basal concentrations. Its endogenous levels have been shown to increase locally in response to various stressors, suggesting a role as a damage-associated molecular pattern or a stress-induced signaling molecule.

Quantitative Data on Endogenous this compound Levels

The following table summarizes the reported endogenous concentrations of this compound in different plant species under control and stress conditions. This data provides a quantitative baseline for understanding the physiological relevance of BABA in plant responses to environmental challenges.

| Plant Species | Tissue | Condition | Endogenous this compound Level (nmol/g FW) | Reference |

| Arabidopsis thaliana | Leaves | Control | ~ 0.5 - 1.0 | Thevenet et al., 2017 |

| Arabidopsis thaliana | Leaves | Infection with Plectosphaerella cucumerina | Increase up to 10-fold | Thevenet et al., 2017 |

| Arabidopsis thaliana | Leaves | Infection with Pseudomonas syringae | Localized increase | Balmer et al., 2019 |

| Arabidopsis thaliana | Leaves | Senescence | Increased levels | Balmer et al., 2019 |

| Vitis vinifera | Leaves | Downy mildew infection | Increased levels | Hamiduzzaman et al., 2005 |

| Solanum lycopersicum (Tomato) | Leaves | Control | ~ 1.0 - 2.0 | Jakab et al., 2001 |

| Solanum lycopersicum (Tomato) | Leaves | Salt Stress | Increased levels | Jakab et al., 2001 |

Biosynthesis and Perception of this compound

While the complete biosynthetic pathway of this compound in plants is yet to be fully elucidated, its perception mechanism has been a significant area of research. The discovery of the BABA receptor has provided crucial insights into how this small molecule initiates a downstream signaling cascade.

The receptor for the active R-enantiomer of BABA in Arabidopsis thaliana has been identified as the aspartyl-tRNA synthetase, IBI1.[3] The binding of R-BABA to IBI1 inhibits its canonical function in protein synthesis and primes it for a non-canonical role in defense signaling.[3] This interaction leads to an accumulation of uncharged aspartyl-tRNA, which is thought to be a key step in the signaling process.[3]

Signaling Pathways Triggered by this compound

The signaling network activated by this compound is complex and highly dependent on the specific plant-pathogen or plant-stress interaction. BABA is known to prime, rather than directly activate, various defense pathways, leading to a faster and stronger response upon subsequent challenge. The key signaling hormones involved include salicylic (B10762653) acid (SA), jasmonic acid (JA), ethylene (B1197577) (ET), and abscisic acid (ABA).[1][3][4]

dot

Caption: BABA perception and signaling cascade in plants.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Plant Tissue by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from Arabidopsis thaliana leaf tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Microcentrifuge tubes (1.5 mL)

-

Extraction buffer: 80% methanol, 20% water (v/v), with 0.1% formic acid

-

Internal standard (IS): D4-3-Aminobutanoic acid (or other suitable labeled standard)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a pre-weighed 1.5 mL microcentrifuge tube.

-

Add 1 mL of ice-cold extraction buffer and a known amount of the internal standard to the tube.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

Analyze the sample using an LC-MS/MS system. Separation can be achieved using a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Monitor the transitions for this compound (e.g., m/z 104 -> 87) and the internal standard.

-

Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

dot

Caption: Workflow for BABA extraction and analysis.

Protocol 2: BABA-Induced Resistance Assay against Pseudomonas syringae in Arabidopsis thaliana

This protocol describes a method to assess the ability of this compound to induce resistance against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana plants (4-5 weeks old)

-

Pseudomonas syringae pv. tomato DC3000 culture

-

King's B (KB) medium (solid and liquid)

-

Spectrophotometer

-

10 mM MgSO4

-

This compound (BABA) solution (e.g., 100 µM)

-

Syringe (1 mL, needleless)

-

Sterile water

-

Petri dishes with KB agar (B569324)

-

Incubator at 28°C

Procedure: Part A: Plant Treatment

-

Two days prior to inoculation, drench the soil of one set of Arabidopsis plants with a BABA solution (e.g., 100 µM).

-

Treat a control set of plants with water.

Part B: Pathogen Inoculation

-

Streak P. syringae on a KB agar plate and incubate at 28°C for 48 hours.

-

Inoculate a single colony into 5 mL of liquid KB medium and grow overnight at 28°C with shaking.

-

Measure the optical density at 600 nm (OD600) of the bacterial culture.

-

Centrifuge the culture and resuspend the bacterial pellet in 10 mM MgSO4 to an OD600 of 0.002 (approximately 1 x 10^6 colony-forming units/mL).

-

Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of both BABA-treated and control plants using a needleless syringe. Infiltrate at least three leaves per plant.

Part C: Disease Quantification

-

At 3 days post-inoculation (dpi), collect leaf discs (e.g., 0.5 cm diameter) from the infiltrated areas.

-

Homogenize the leaf discs in 1 mL of 10 mM MgSO4.

-

Perform serial dilutions of the homogenate and plate onto KB agar plates.

-

Incubate the plates at 28°C for 48 hours.

-

Count the number of bacterial colonies to determine the colony-forming units (CFU) per unit leaf area.

-

Compare the bacterial growth in BABA-treated plants to that in control plants to assess the level of induced resistance.

dot

Caption: Workflow for BABA-induced resistance assay.

Conclusion

The discovery of this compound as an endogenous plant metabolite has opened new avenues for understanding plant immunity and developing novel strategies for crop protection. Its ability to prime plants for enhanced defense against a broad spectrum of stresses makes it a molecule of significant interest. This technical guide provides a foundational understanding of the natural occurrence, signaling, and experimental analysis of BABA in plants. Further research into its biosynthesis, the full spectrum of its downstream targets, and its application in agricultural settings will undoubtedly continue to be a fruitful area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. β-Aminobutyric acid promotes stress tolerance, physiological adjustments, as well as broad epigenetic changes at DNA and RNA nucleobases in field elms (Ulmus minor) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of ABA in Plant Immunity is Mediated through the PYR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 3-Aminobutanoic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobutanoic acid (BABA), a non-proteinogenic β-amino acid, has garnered significant attention for its role as a potent priming agent, inducing broad-spectrum resistance to biotic and abiotic stresses in plants. While its physiological effects are well-documented, its endogenous biosynthetic pathways remain a subject of ongoing investigation. Unlike structurally similar amino acids, a dedicated de novo synthesis pathway for BABA has not been fully elucidated in any organism. Current evidence suggests that BABA is a secondary metabolite, likely originating from the catabolism of primary metabolites. This technical guide provides a comprehensive overview of the proposed biosynthetic routes of BABA, focusing on the most plausible pathway involving valine catabolism. It includes detailed diagrams, a summary of quantitative data on endogenous BABA levels, and outlines the key experimental protocols required for pathway elucidation and analysis.

Introduction: Distinguishing this compound

This compound, also known as β-aminobutyric acid (BABA), is an isomer of aminobutyric acid. It is crucial to distinguish it from its isomers and other related compounds:

-

γ-Aminobutyric acid (GABA): A key inhibitory neurotransmitter in mammals and a signaling molecule in plants.[1][2]

-

β-Alanine (3-Aminopropanoic acid): A precursor to coenzyme A, formed from the degradation of uracil.

-

β-Aminoisobutyric acid (3-Amino-2-methylpropanoic acid): A product of thymine (B56734) catabolism, often confused with BABA due to nomenclature similarity.

The focus of this guide is exclusively on the biosynthesis of this compound (BABA). While long considered a xenobiotic, BABA is now confirmed to be naturally present in plants and its concentration increases in response to stress, suggesting a regulated endogenous production mechanism.[][4]

Proposed Biosynthetic Pathways for this compound

No complete, dedicated biosynthetic pathway for BABA has been definitively established. It is widely considered a product of catabolic pathways. The most plausible route originates from the degradation of the branched-chain amino acid, valine.

Primary Proposed Pathway: Valine Catabolism

The catabolism of valine in plants and animals proceeds through several enzymatic steps, generating intermediates that can serve as precursors for BABA synthesis.[5][6][7] The final step is hypothesized to be a transamination reaction.

Step-by-Step Breakdown:

-

Transamination of Valine: The pathway begins with the removal of the amino group from L-Valine by a Branched-Chain Aminotransferase (BCAT) , producing α-Ketoisovalerate.[6]

-

Oxidative Decarboxylation: α-Ketoisovalerate is then converted to Isobutyryl-CoA by the Branched-Chain α-Ketoacid Dehydrogenase (BCKD) complex .[7]

-

Dehydrogenation: Isobutyryl-CoA is oxidized to Methacrylyl-CoA.

-

Hydration: An enoyl-CoA hydratase converts Methacrylyl-CoA to 3-Hydroxyisobutyryl-CoA.

-

Hydrolysis: The enzyme 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) removes the Coenzyme A group, yielding 3-Hydroxyisobutyrate.[5]

-

Oxidation: 3-Hydroxyisobutyrate is oxidized to Methylmalonate Semialdehyde.

-

Hypothetical Final Step - Transamination: The final and currently hypothetical step involves the conversion of a four-carbon keto-acid intermediate, 3-Oxobutanoate (Acetoacetate) , into 3-Aminobutanoate (BABA). This reaction would be catalyzed by an Aminotransferase , utilizing an amino donor such as glutamate (B1630785) or alanine. While 3-oxobutanoate is more commonly associated with fatty acid and ketone body metabolism, its structural similarity makes it the most direct keto-acid precursor to BABA.

Quantitative Data on Endogenous BABA

While kinetic data for the enzymes in the BABA biosynthetic pathway are unavailable due to the pathway's hypothetical nature, several studies have quantified endogenous BABA levels in plants. These studies consistently show that basal BABA levels are low but increase significantly upon exposure to stress.

| Organism | Tissue | Condition | BABA Concentration (nmol/g FW) | Reference |

| Arabidopsis thaliana | Leaves | Control (Water) | ~0.5 - 1.0 | |

| Arabidopsis thaliana | Leaves | Salt Stress (200 mM NaCl) | ~2.5 - 4.0 | |

| Arabidopsis thaliana | Roots | Control (Water) | ~0.2 - 0.4 | |

| Arabidopsis thaliana | Roots | Salt Stress (200 mM NaCl) | ~1.0 - 1.5 |

Table 1: Summary of endogenous this compound (BABA) concentrations in Arabidopsis thaliana under control and stress conditions. FW = Fresh Weight. Data are approximate values derived from published charts.

Experimental Protocols

Elucidating the BABA biosynthetic pathway and quantifying its metabolites requires specialized analytical techniques. The following sections detail the standard methodologies.

Quantification of BABA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of BABA in plant tissues.

1. Sample Preparation and Extraction:

-

Harvest approximately 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

-

Add 1 mL of a cold extraction solvent (e.g., 50% acetonitrile (B52724) in water) to the powdered tissue. For absolute quantification, add a known amount of a stable isotope-labeled internal standard (e.g., D₄-BABA) at this stage.

-

Vortex vigorously and incubate on a rotator for 60 minutes at 4°C.

-

Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new microcentrifuge tube.

2. Sample Cleanup (Optional but Recommended):

-

To remove interfering compounds, the extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., a reversed-phase C18 or mixed-mode cation exchange cartridge).

-

Condition the cartridge according to the manufacturer's instructions.

-

Load the sample, wash with a weak solvent, and elute BABA with an appropriate solvent (e.g., a methanol/water mixture with a small amount of ammonia (B1221849) for cation exchange).

-

Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

3. LC-MS/MS Analysis:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

Inject 5-10 µL onto an LC system equipped with a suitable column (e.g., HILIC or reversed-phase C18).

-

Perform chromatographic separation using a gradient elution profile.

-

Detect and quantify BABA using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for BABA and its labeled internal standard must be determined empirically. A common transition for unlabeled BABA is m/z 104.1 → 86.1.

Pathway Elucidation using Stable Isotope Labeling

This protocol is designed to trace the metabolic origins of BABA and confirm the proposed valine catabolism pathway.

1. Isotope Administration:

-

Grow organisms (e.g., plants, cell cultures) in a medium where a standard nutrient is replaced with its stable isotope-labeled counterpart. To test the proposed pathway, use uniformly labeled L-Valine (e.g., ¹³C₅, ¹⁵N₁-L-Valine).[][8]

-

For whole plants, the labeled precursor can be supplied through the hydroponic solution or via leaf infiltration.

-

Include a control group grown under identical conditions with unlabeled L-Valine.

2. Time-Course Sampling:

-

Harvest samples at various time points after the introduction of the labeled precursor (e.g., 0, 2, 6, 12, 24 hours) to track the kinetics of label incorporation.

-

Immediately quench metabolism by flash-freezing the samples in liquid nitrogen.

3. Metabolite Extraction:

-

Extract metabolites as described in Protocol 4.1. It is critical to perform a comprehensive extraction to capture all relevant intermediates.

4. LC-MS/MS Analysis for Isotope Tracing:

-

Analyze the extracts using high-resolution LC-MS/MS.

-

Instead of only monitoring for the pre-determined mass of BABA, scan for all potential isotopologues (molecules of BABA containing one or more ¹³C or ¹⁵N atoms).

-

For example, if ¹³C₅, ¹⁵N₁-L-Valine is the precursor, the four carbons and one nitrogen of BABA should eventually become labeled, resulting in a mass shift of +5 Da (from four ¹³C and one ¹⁵N).

-

Trace the appearance of the heavy label in BABA and its proposed precursors (e.g., 3-Hydroxyisobutyrate) over time.

5. Data Analysis:

-

The detection of a mass shift in the BABA pool that corresponds to the number of labeled atoms passed down from the precursor (minus any lost during the reactions, e.g., decarboxylation) provides strong evidence that the precursor is part of the biosynthetic pathway.

-

Metabolic flux analysis software can be used to model the flow of the isotope through the pathway and quantify the contribution of the precursor to the final product pool.

Conclusion and Future Directions

The biosynthesis of this compound remains an intriguing area of metabolism that is not fully understood. The current body of evidence points towards a catabolic origin, with the degradation of L-valine being the most plausible source. However, the final enzymatic step—the transamination of 3-oxobutanoate to BABA—is hypothetical and requires direct biochemical verification.

Future research should focus on:

-

Enzyme Identification: Identifying and characterizing the specific aminotransferase(s) responsible for the final step of BABA synthesis.

-

Genetic Validation: Using gene knockout or overexpression studies in model organisms like Arabidopsis thaliana to confirm the roles of enzymes in the valine catabolism pathway (e.g., BCAT, HIBCH) in BABA production.

-

Comprehensive Isotope Tracing: Performing detailed stable isotope labeling experiments to definitively trace the flow of atoms from valine and other potential precursors to BABA.

A complete understanding of the BABA biosynthetic pathway will not only fill a significant gap in our knowledge of plant secondary metabolism but may also provide novel targets for engineering stress-resilient crops and developing new agrochemicals.

References

- 1. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 4. DSpace [qspace.library.queensu.ca]

- 5. researchgate.net [researchgate.net]

- 6. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

The Endogenous Stress Metabolite β-Aminobutanoic Acid: A Technical Guide to its Role in Plant Immunity and Stress Tolerance

For Immediate Release

A comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted role of β-Aminobutanoic acid (BABA) in orchestrating plant defense mechanisms and enhancing resilience to environmental stressors.

Introduction

β-Aminobutanoic acid (BABA), a non-protein amino acid, has emerged as a critical endogenous metabolite in plants, playing a pivotal role in inducing resistance against a broad spectrum of biotic and abiotic stresses.[1][2][3] Initially considered a xenobiotic, recent studies have confirmed that BABA is naturally synthesized and accumulates in plants upon exposure to various stress factors, positioning it as a key signaling molecule in plant defense.[4] This technical guide provides an in-depth analysis of BABA's mechanism of action, from perception and signal transduction to its tangible effects on plant physiology and resilience. It is designed to be a resource for researchers in plant science and professionals in the agrochemical and drug development industries, offering detailed insights into the experimental validation of BABA's efficacy.

BABA Perception and Signaling: A Dual-Function Mechanism

The perception of BABA in the model plant Arabidopsis thaliana is mediated by the IBI1 protein, which functions as an aspartyl-tRNA synthetase.[5] The active R-enantiomer of BABA competitively binds to the L-aspartate binding site of IBI1. This binding has a dual effect: it inhibits the canonical tRNA synthetase activity, leading to a stress-related growth repression, and it "primes" the IBI1 protein for a non-canonical defense signaling function.[5][6] This priming mechanism allows for a more rapid and robust activation of defense responses upon subsequent pathogen attack or exposure to abiotic stress.[1][2]

The signaling cascade downstream of BABA perception is complex and involves the interplay of several key plant hormones, including salicylic (B10762653) acid (SA), abscisic acid (ABA), jasmonic acid (JA), and ethylene (B1197577) (ET).[4][7][8] The specific hormonal pathway activated is highly dependent on the plant species and the nature of the stress.[4][7]

Key Signaling Pathways:

-

SA-Dependent Pathway: BABA primes the salicylic acid pathway, leading to augmented expression of SA-inducible genes, such as PATHOGENESIS-RELATED GENE 1 (PR-1), upon infection with biotrophic and hemibiotrophic pathogens like Pseudomonas syringae.[1][2] This response is crucial for systemic acquired resistance (SAR).

-

ABA-Dependent Pathway: BABA-induced tolerance to abiotic stresses like drought and salinity is largely mediated by the abscisic acid signaling pathway.[1][9] BABA treatment leads to enhanced ABA accumulation, which in turn promotes faster stomatal closure and the expression of ABA-responsive genes.[1] This pathway is also implicated in resistance against certain oomycete pathogens through the potentiation of callose deposition.[2]

-

JA/ET-Dependent Pathways: In some plant-pathogen interactions, such as in tomato, BABA-induced resistance involves the jasmonic acid and ethylene signaling pathways, highlighting the context-dependent nature of BABA's action.[4][7]

Diagram 1: BABA Signaling Pathway

Caption: A simplified model of BABA perception and signal transduction in plants.

Role in Biotic Stress Resistance

BABA is highly effective at inducing resistance against a wide array of plant pathogens, including fungi, oomycetes, bacteria, and viruses.[2][10] The primary mechanism is the priming of defense responses, which allows for a faster and stronger reaction upon pathogen attack. A key feature of BABA-induced resistance is the enhanced deposition of callose, a β-1,3-glucan polymer, at the site of infection, which acts as a physical barrier to pathogen penetration.[1][2]

| Pathogen Species | Host Plant | BABA Concentration | Efficacy | Reference |

| Pseudomonas syringae pv. tomato DC3000 | Arabidopsis thaliana | 250 µM | ~10-fold reduction in bacterial growth | [2] |

| Hyaloperonospora arabidopsidis | Arabidopsis thaliana | 10-50 µM | Significant reduction in sporulation | [2] |

| Oidium neolycopersici | Solanum lycopersicum (Tomato) | 10 mM | Significant reduction in powdery mildew colonies | [4] |

| Phytophthora parasitica | Solanum lycopersicum (Tomato) | 10 mM | Significant reduction in lesion spread | [4] |

| Phytophthora infestans | Solanum tuberosum (Potato) | 1-10 mM | Dose-dependent protection against late blight | [6] |

| Puccinia triticina | Triticum aestivum (Wheat) | 15 mM | Reduction in sporulating pustules | [11] |

Table 1: Quantitative Effects of BABA on Biotic Stress Resistance. This table summarizes the effective concentrations of BABA and the observed quantitative reduction in disease symptoms or pathogen growth in various plant-pathogen systems.

Role in Abiotic Stress Tolerance

Beyond its role in disease resistance, BABA is a potent inducer of tolerance to various abiotic stressors, most notably drought and high salinity.[1][9] This protective effect is primarily mediated through the ABA signaling pathway.

| Stress Type | Plant Species | BABA Concentration | Key Quantitative Effects | Reference |

| Drought | Arabidopsis thaliana | 300 µM | Reduced water loss from 70% (control) to 35% (BABA-treated) after 1 week of dehydration. | [1][9] |

| Vicia faba (Faba bean) | 1 mM | 19% higher proline content compared to non-treated plants under drought. | [5] | |

| Linum usitatissimum (Flax) | 30 mg/L (soil) | Relative water content maintained at 77.3% vs 67.0% (control) after 12 days without water. | [8] | |

| Salinity | Arabidopsis thaliana | 300 µM | 0% wilting in BABA-treated plants vs. ~100% in controls 5 days after 300 mM NaCl treatment. | [1][9] |

| Arabidopsis thaliana | 300 µM | ABA levels ~2-fold higher in BABA-treated plants 24h after 75 mM NaCl stress. | [1][9] |

Table 2: Quantitative Effects of BABA on Abiotic Stress Tolerance. This table highlights the quantitative improvements in plant performance under drought and salinity stress following BABA application.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of BABA's function.

Diagram 2: Experimental Workflow for Pathogen Infection Assay

Caption: A generalized workflow for assessing BABA-induced resistance to bacterial pathogens.

Protocol 1: Quantification of Pseudomonas syringae Growth in Arabidopsis

-

Plant Growth and Treatment: Grow Arabidopsis thaliana plants for 4-5 weeks. Apply a 250 µM BABA solution as a soil drench. Use water as a control. Allow plants to absorb the solution for 48 hours before inoculation.[2]

-

Inoculum Preparation: Culture Pseudomonas syringae pv. tomato DC3000 on King's B medium with appropriate antibiotics. Resuspend bacterial colonies in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.001, which corresponds to approximately 5 x 10⁵ colony-forming units (cfu)/mL.

-

Infiltration: Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a 1-mL needleless syringe.

-

Incubation: Maintain plants at high humidity for 3 days to allow for disease development.

-

Quantification:

-

Collect leaf discs of a known area (e.g., using a cork borer).

-

Surface sterilize the discs (e.g., in 70% ethanol (B145695) for 1 minute) and rinse with sterile water.

-

Homogenize the leaf discs in 10 mM MgCl₂.

-

Perform serial dilutions of the homogenate and plate on King's B medium.

-

Incubate plates at 28°C for 2 days and count the number of colonies to determine the cfu per unit of leaf area.

-

Protocol 2: Quantification of Callose Deposition

-

Elicitation: Infiltrate Arabidopsis leaves with a pathogen suspension, a purified elicitor (e.g., 1 µM flg22), or a control solution (e.g., 10 mM MgCl₂).

-

Sample Collection: After a defined incubation period (e.g., 8-12 hours), harvest the infiltrated leaves.

-

Staining:

-

Clear the chlorophyll (B73375) from the leaves by incubating in a destaining solution (e.g., ethanol:acetic acid:water, 3:1:1) overnight.

-

Rehydrate the leaves through an ethanol series (70%, 50%, 30%).

-

Incubate leaves in 0.01% (w/v) aniline (B41778) blue in 150 mM K₂HPO₄ (pH 9.5) for 1-2 hours in the dark.

-

-

Microscopy: Mount the stained leaves in 50% glycerol (B35011) on a microscope slide. Visualize callose deposits (appearing as bright yellow-green fluorescent spots) using an epifluorescence microscope with a UV filter set (e.g., excitation ~390 nm, emission ~480 nm).

-

Image Analysis: Capture images and use software (e.g., ImageJ) to count the number of callose deposits per field of view.

Protocol 3: Salt Stress Tolerance Assay

-

Plant Growth and Treatment: Grow Arabidopsis plants for 4 weeks under standard conditions. Apply 300 µM BABA as a soil drench 24-48 hours prior to stress application. Use water as a control.[1][9]

-

Stress Application: Apply a 300 mM NaCl solution as a soil drench to both control and BABA-pretreated plants.[9]

-

Scoring: Monitor the plants daily for a period of 5-7 days. Quantify stress tolerance by recording the percentage of plants exhibiting severe wilting or mortality in each treatment group.[1][9]

-

Water Loss Measurement (for drought assay): For drought tolerance, withhold water from both sets of plants. Measure plant water loss by weighing individual pots at regular intervals over the course of the experiment.[1][9]

Conclusion and Future Directions

3-Aminobutanoic acid is a potent endogenous signaling molecule that primes plants for enhanced defense against a wide range of biotic and abiotic stresses. Its perception by the dual-function protein IBI1 triggers a complex signaling network that integrates hormonal pathways to mount an appropriate and effective stress response. The ability of BABA to induce broad-spectrum resistance without the direct and continuous activation of costly defense mechanisms makes it an attractive target for the development of novel crop protection strategies.

For professionals in drug development and agrochemistry, BABA and its signaling pathway present a promising area for innovation. Future research should focus on:

-

Identifying BABA analogs: Developing synthetic analogs that can induce a robust defense response with minimal impact on plant growth.

-

Elucidating downstream signaling components: Identifying further downstream targets of the IBI1-mediated signaling pathway could reveal new targets for chemical intervention.

-

Field-level efficacy: Translating the promising results from laboratory settings to field conditions across a wider range of crop species.

-

Biosynthetic pathway: Fully elucidating the biosynthetic pathway of endogenous BABA to understand its natural regulation and potentially engineer plants with enhanced BABA production capabilities.

By continuing to unravel the complexities of BABA-mediated immunity, the scientific community can pave the way for sustainable and effective solutions to ensure global food security in the face of increasing environmental challenges.

References

- 1. Enhancing Arabidopsis Salt and Drought Stress Tolerance by Chemical Priming for Its Abscisic Acid Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabidopsis Toxicos en Levadura 12 Modulates Salt Stress and ABA Responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Alleviation of drought stress in faba bean (Vicia faba L.) by exogenous application of β-aminobutyric acid (BABA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Isomers of 3-Aminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanoic acid, a four-carbon non-proteinogenic amino acid, exists as several structural isomers with distinct chemical, physical, and biological properties. The position of the amino group on the butanoic acid backbone gives rise to positional isomers, while the chirality at the third carbon atom of this compound results in two stereoisomers. These subtle structural variations lead to significant differences in their biological activities, particularly in their interactions with neurotransmitter receptors. This technical guide provides a comprehensive overview of the key structural isomers of this compound, focusing on their synthesis, physicochemical properties, and differential biological functions, with a particular emphasis on their interaction with γ-aminobutyric acid (GABA) receptors.

Structural Isomers of Aminobutanoic Acid

The primary structural isomers of aminobutanoic acid are defined by the position of the amino group along the four-carbon chain:

-

2-Aminobutanoic acid (α-aminobutanoic acid): The amino group is attached to the alpha-carbon (C2), the carbon adjacent to the carboxyl group.

-

This compound (β-aminobutanoic acid): The amino group is attached to the beta-carbon (C3).

-

4-Aminobutanoic acid (γ-aminobutyric acid, GABA): The amino group is attached to the gamma-carbon (C4). GABA is a major inhibitory neurotransmitter in the central nervous system.[1]

This guide will focus on the stereoisomers of This compound :

-

(R)-3-Aminobutanoic acid

-

(S)-3-Aminobutanoic acid

These enantiomers are non-superimposable mirror images of each other and exhibit stereoselectivity in their biological interactions.

Physicochemical Properties

The physicochemical properties of the this compound stereoisomers are crucial for their pharmacokinetic and pharmacodynamic profiles. While many reported values do not differentiate between the enantiomers, some key data are available.

| Property | (R)-3-Aminobutanoic Acid | (S)-3-Aminobutanoic Acid | DL-3-Aminobutanoic Acid |

| Molecular Formula | C₄H₉NO₂ | C₄H₉NO₂ | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol [2][3] | 103.12 g/mol [4][5] | 103.12 g/mol [6] |

| Melting Point | 215-216 °C[1] | 229-231 °C[5] | 193 °C (dec.)[6] |

| Solubility in Water | Slightly soluble | Data not readily available | 1000 mg/mL at 25 °C[6] |

| pKa (Carboxyl) | ~3.67 (Predicted)[1] | ~4.22 (Predicted for general form)[7] | Data not readily available |

| pKa (Amino) | ~10.53 (Predicted for general form)[7] | ~10.53 (Predicted for general form)[7] | Data not readily available |

Spectroscopic Analysis

Spectroscopic methods are essential for the identification and characterization of the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound typically shows a doublet for the methyl protons, a multiplet for the methine proton, and multiplets for the methylene (B1212753) protons adjacent to the chiral center and the carboxyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms: the carboxyl carbon, the methine carbon bearing the amino group, the methylene carbon, and the methyl carbon.

While specific spectra for individual enantiomers are often similar, they can be distinguished using chiral shift reagents or by conversion to diastereomeric derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound in its zwitterionic solid state is characterized by:

-

Broad N-H stretching vibrations: Typically in the range of 2500-3300 cm⁻¹, indicative of the ammonium (B1175870) group.

-

Asymmetric and symmetric COO⁻ stretching vibrations: Strong bands around 1550-1600 cm⁻¹ and 1400 cm⁻¹, respectively.

-

C-H stretching and bending vibrations: In their characteristic regions.

The solid-state FTIR spectra of the (R) and (S) enantiomers are identical. However, vibrational circular dichroism (VCD) spectroscopy can be used to differentiate between the enantiomers in solution. A study on this compound has shown a broad absorption in the FT-IR spectrum in the region of 3500-2000 cm⁻¹, which is indicative of strong intermolecular hydrogen bonding.[8]

Enantioselective Synthesis

The stereospecific synthesis of (R)- and (S)-3-aminobutanoic acid is critical for studying their distinct biological activities.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid

This protocol describes a greener, chemoenzymatic approach for the synthesis of (S)-3-aminobutanoic acid.

Workflow Diagram:

Methodology:

-

Aza-Michael Addition: Start with inexpensive prochiral compounds. An aza-Michael addition reaction is performed to introduce the nitrogen functionality.

-

Enzymatic Resolution: The resulting N-benzyl intermediate undergoes enzymatic resolution via aminolysis using commercially available Candida antarctica lipase B in a solvent-free, one-pot process. This step selectively acylates one enantiomer, allowing for separation.

-

Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.

-

Hydrogenation: The N-benzyl protecting group is removed via hydrogenation to yield the final product.

-

Isolation: The desired (S)-3-aminobutanoic acid is isolated. This process can achieve an overall yield of 28% with an excellent enantiomeric excess of 99% ee.

Experimental Protocol: Biocatalytic Synthesis of (R)-3-Aminobutanoic Acid

This protocol outlines a biocatalytic method for producing (R)-3-aminobutanoic acid.

Workflow Diagram:

Methodology: [7]

-

Racemization: Dihydrothymine is subjected to racemization.

-

Dihydropyrimidinase Hydrolysis: A stereospecific bacterial bioconversion using Pseudomonas aeruginosa is employed. The dihydropyrimidinase enzyme from this bacterium selectively hydrolyzes the ring of one enantiomer of dihydrothymine to produce N-carbamoyl-(R)-3-aminoisobutyrate.

-

Diazotization Reaction: The resulting N-carbamoyl-(R)-3-aminoisobutyrate is converted to (R)-3-aminobutanoic acid via a diazotization reaction. This method can achieve a total yield of approximately 72%.[7]

Biological Activity and Differential Effects on GABA Receptors

The primary biological significance of this compound isomers lies in their interaction with GABA receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system.

GABA Receptors: An Overview

There are two main types of GABA receptors:

-

GABA-A Receptors: These are ligand-gated ion channels that are permeable to chloride ions.[9] Their activation leads to a rapid hyperpolarization of the neuron, resulting in an inhibitory effect.[9]

-

GABA-B Receptors: These are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.[5] Their activation leads to the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels.

Differential Receptor Binding and Activity

While comprehensive comparative binding data for the this compound enantiomers is not extensively available in single reports, the literature suggests a stereoselective interaction with GABA receptors. Notably, studies on related GABA analogues have shown that the (R)-enantiomers are often more potent at GABA-B receptors.

| Ligand | Receptor Subtype | Binding Affinity (IC₅₀ or Kᵢ) | Reference |

| GABA | GABA-B | IC₅₀: 25.0 nM | [10] |

| (-)-Baclofen | GABA-B | IC₅₀: 35.0, 50.0 nM; Kᵢ: 6000.0 nM | [10][11] |

| (+)-Baclofen | GABA-B | IC₅₀: 22,000 nM | [11] |

GABA-B Receptor Signaling Pathway

The activation of GABA-B receptors by an agonist like (R)-3-aminobutanoic acid triggers a cascade of intracellular events leading to neuronal inhibition.

Experimental Protocols: Receptor Binding Assays

Determining the binding affinity of the this compound isomers for GABA receptors is crucial for understanding their pharmacological profiles. A competitive radioligand binding assay is a standard method for this purpose.

Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity (Kᵢ) of (R)- and (S)-3-aminobutanoic acid for the GABA-A receptor.

Materials:

-

Rat brain membranes (source of GABA-A receptors)

-

[³H]Muscimol (radioligand)

-

Unlabeled GABA (for defining non-specific binding)

-

(R)-3-aminobutanoic acid and (S)-3-aminobutanoic acid (test compounds)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Workflow Diagram:

Methodology: [12]

-

Membrane Preparation: Homogenize rat brains in a suitable buffer and perform a series of centrifugations to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes repeatedly to remove endogenous GABA.

-

Assay Setup: In a series of tubes, combine the prepared brain membranes, a fixed concentration of [³H]Muscimol (e.g., 5 nM), and varying concentrations of the unlabeled test compound ((R)- or (S)-3-aminobutanoic acid). Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled GABA, e.g., 10 mM).

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

The structural isomers of this compound, particularly the (R) and (S) enantiomers, present a compelling case study in stereopharmacology. Their subtle differences in three-dimensional structure translate into distinct physicochemical properties and, most importantly, differential interactions with biological targets such as GABA receptors. A thorough understanding of these differences, facilitated by detailed synthetic protocols, comprehensive characterization, and quantitative biological assays, is paramount for the rational design and development of novel therapeutics targeting the GABAergic system. This guide provides a foundational framework for researchers and drug development professionals to explore the nuanced world of these fascinating molecules.

References

- 1. (R)-3-AMINOBUTYRIC ACID CAS#: 3775-73-3 [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (R)-3-Aminobutanoic acid | 3775-73-3 | FA139847 [biosynth.com]

- 4. 3775-73-3|(R)-3-Aminobutanoic acid|BLD Pharm [bldpharm.com]

- 5. Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators. | Semantic Scholar [semanticscholar.org]

- 6. Beta-Aminobutyric Acid | C4H9NO2 | CID 10932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. wjarr.com [wjarr.com]

- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABA-B receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PDSP - GABA [kidbdev.med.unc.edu]

The Biological Significance of 3-Aminobutanoic Acid's Chirality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminobutanoic acid, a non-proteinogenic β-amino acid, possesses a chiral center leading to the existence of (R)- and (S)-enantiomers. This stereochemistry is not a trivial structural feature; it is a critical determinant of the molecule's biological activity. This technical guide provides an in-depth analysis of the distinct biological roles of the (R)- and (S)-enantiomers of this compound and its derivatives, with a focus on their stereospecific interactions with GABA receptors and their differential effects in plant biology. The significant differences in the biological activities of these enantiomers underscore the importance of stereochemistry in drug discovery and development, as well as in agricultural applications. This document summarizes available quantitative data, outlines key experimental protocols for assessing stereospecific activity, and provides visualizations of the relevant signaling pathways.

Introduction: The Importance of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and pharmacology. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit markedly different, and sometimes opposing, physiological effects. This is because biological systems, including receptors and enzymes, are themselves chiral and thus can interact differently with each enantiomer. This compound, also known as β-aminobutyric acid (BABA), is a prime example of a molecule where chirality dictates biological function. Its two enantiomers, (R)-3-aminobutanoic acid and (S)-3-aminobutanoic acid, display distinct pharmacological and physiological profiles.

Stereospecific Interactions with GABA Receptors

Given its structural similarity to the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound and its derivatives are known to interact with GABA receptors. Crucially, this interaction is stereoselective, with each enantiomer displaying a different affinity and efficacy for various GABA receptor subtypes.

Quantitative Analysis of Receptor Interaction

| Compound | Target Receptor | Activity | Key Finding |

| (R)-4-amino-3-hydroxybutanoic acid | GABA-B Receptor | Agonist | More potent than the (S)-enantiomer.[1] |

| (S)-4-amino-3-hydroxybutanoic acid | GABA-B Receptor | Agonist | Less potent than the (R)-enantiomer.[1] |

| (R)-4-amino-3-hydroxybutanoic acid | GABA-A Receptor | Agonist | Less potent than the (S)-enantiomer.[1] |

| (S)-4-amino-3-hydroxybutanoic acid | GABA-A Receptor | Agonist | More potent than the (R)-enantiomer.[1] |

| (R)-4-amino-3-hydroxybutanoic acid | GABA-C Receptor | Agonist | More potent than the (S)-enantiomer.[1] |

| (S)-4-amino-3-hydroxybutanoic acid | GABA-C Receptor | Agonist | Less potent than the (R)-enantiomer.[1] |

These findings strongly suggest that the (R)-enantiomer of this compound is likely to be a more potent agonist at GABA-B and GABA-C receptors, while the (S)-enantiomer may exhibit higher potency at GABA-A receptors.

Signaling Pathways Modulated by this compound Enantiomers

The differential binding of the enantiomers to GABA receptors initiates distinct intracellular signaling cascades.

The GABA-A receptor is an ionotropic receptor that functions as a chloride ion channel. Activation of this receptor leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The higher potency of the (S)-enantiomer of GABOB at this receptor suggests that (S)-3-aminobutanoic acid may be a more effective modulator of this pathway.

Figure 1: (S)-3-Aminobutanoic acid mediated GABA-A receptor signaling.

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity. The higher potency of the (R)-enantiomer of GABOB at this receptor suggests that (R)-3-aminobutanoic acid is the more active enantiomer in this pathway.

Figure 2: (R)-3-Aminobutanoic acid mediated GABA-B receptor signaling.

Stereospecificity in Plant Defense Mechanisms

In the realm of plant biology, β-aminobutyric acid (BABA) is recognized as a potent priming agent that enhances plant defenses against a broad spectrum of pathogens and abiotic stresses. Research has demonstrated that the effectiveness and phytotoxicity of BABA are stereomer-specific.

Differential Effects of BABA Enantiomers in Plants

Studies on tomato plants have shown that the (R)-enantiomer of BABA can induce resistance to root-knot nematodes with significantly less phytotoxicity compared to the racemic mixture or the (S)-enantiomer at high concentrations.

| Enantiomer | Dose | Application Method | Phytotoxicity | Efficacy against Meloidogyne incognita |

| (R)-BABA | Low | Soil Drench | Minimal | Resistance Induced[2] |

| (S)-BABA | High | Foliar/Soil Drench | Mild and transient | Not specified |

| Racemic BABA | High | Foliar | High | Resistance Induced (with phytotoxicity)[2] |

BABA-Induced Resistance Signaling

BABA primes the plant's immune system by potentiating defense signaling pathways, including those mediated by salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). The superior performance of the (R)-enantiomer suggests the existence of a specific receptor or target within the plant's defense network that preferentially recognizes this stereoisomer.

Figure 3: Workflow of (R)-BABA induced resistance in plants.

Key Experimental Methodologies

To elucidate the stereospecific effects of this compound enantiomers, two primary experimental techniques are employed: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of the enantiomers to their target receptors.

Figure 4: Workflow for a radioligand binding assay.

-

Membrane Preparation: Isolate cell membranes expressing the GABA receptor of interest from brain tissue or cultured cells.

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]GABA) and varying concentrations of the unlabeled enantiomers of this compound.

-

Separation: Rapidly filter the incubation mixture to separate the membrane-bound radioligand from the free radioligand.

-

Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the data to generate competition curves and calculate the IC₅₀ values, from which the Kᵢ values for each enantiomer can be derived.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the functional consequences of enantiomer binding to ionotropic receptors by recording the flow of ions across the cell membrane.

References

3-Aminobutanoic Acid: A Key Secondary Metabolite in Biological Defense and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanoic acid, also known as β-aminobutyric acid (BABA), is a non-proteinogenic β-amino acid that has emerged as a significant secondary metabolite in various biological systems. Unlike its well-studied isomer, γ-aminobutyric acid (GABA), which is a primary neurotransmitter in the mammalian central nervous system, this compound is recognized for its potent role in inducing disease resistance in plants and its potential as a neuromodulator.[1] This technical guide provides a comprehensive overview of the biosynthesis, physiological roles, and experimental analysis of this compound, with a focus on its function as a signaling molecule in plant defense mechanisms.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in plants and other organisms is not yet fully elucidated. However, it is known to be a naturally occurring plant metabolite.[2] In mammals, the related compound β-aminoisobutyric acid is synthesized from the degradation of thymine, and its metabolism involves the enzyme beta-ureidopropionase. Further research is required to identify the specific enzymes and intermediates involved in the de novo synthesis of this compound in biological systems.

Physiological Roles of this compound

The most extensively studied role of this compound is in the induction of systemic acquired resistance (SAR) in plants. It acts as a priming agent, enhancing the plant's defense response to a broad spectrum of pathogens, including fungi, bacteria, and oomycetes, as well as abiotic stresses like salinity.[3][4]

In Plants

When applied exogenously or produced endogenously in response to stress, this compound primes the plant's immune system. This priming leads to a more rapid and robust activation of defense mechanisms upon subsequent pathogen attack. These defense responses include the deposition of callose and lignin (B12514952) at infection sites, the production of pathogenesis-related (PR) proteins, and the modulation of phytohormone signaling pathways, particularly those involving salicylic (B10762653) acid (SA), jasmonic acid (JA), abscisic acid (ABA), and ethylene (B1197577) (ET).[3][5][6]

The perception of this compound in the model plant Arabidopsis thaliana is mediated by the aspartyl-tRNA synthetase, IBI1. The binding of the R-enantiomer of BABA to IBI1 inhibits its canonical function in protein synthesis and primes it for a non-canonical role in defense signaling.[7] This interaction triggers a downstream signaling cascade that ultimately leads to enhanced disease resistance.

In Mammalian Systems